molecular formula C7H4F2N2O3 B13154268 2,4-Difluoro-3-nitrobenzamide

2,4-Difluoro-3-nitrobenzamide

Cat. No.: B13154268
M. Wt: 202.11 g/mol
InChI Key: FJQCUBQDRBFZMB-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{F}_2\text{NO}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{F}_2\text{N}_2\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

  • 2,4-Difluoro-3-nitrobenzonitrile
  • 2,4-Difluoro-3,5-dinitrobenzamide
  • 2,4-Difluoro-3-nitrobenzoic acid

Comparison: Compared to these similar compounds, 2,4-Difluoro-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amide group in this compound allows for hydrogen bonding interactions, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H4F2N2O3

Molecular Weight

202.11 g/mol

IUPAC Name

2,4-difluoro-3-nitrobenzamide

InChI

InChI=1S/C7H4F2N2O3/c8-4-2-1-3(7(10)12)5(9)6(4)11(13)14/h1-2H,(H2,10,12)

InChI Key

FJQCUBQDRBFZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)[N+](=O)[O-])F

Origin of Product

United States

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